molecular formula C21H17ClN2O3 B6547638 N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946363-58-2

N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547638
CAS No.: 946363-58-2
M. Wt: 380.8 g/mol
InChI Key: GQAWUVQQHWLMQL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17ClN2O3 and its molecular weight is 380.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.0927701 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-14(25)16-5-8-19(9-6-16)23-21(27)17-7-10-20(26)24(13-17)12-15-3-2-4-18(22)11-15/h2-11,13H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAWUVQQHWLMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H19ClN2O2
  • Molecular Weight : 368.84 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various physiological effects. The exact pathways involved can vary based on the biological context.

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.

Anticancer Properties

Dihydropyridine derivatives have been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). The cytotoxic effects are believed to result from the modulation of signaling pathways related to cell survival and proliferation.

Cardiovascular Effects

Some dihydropyridine compounds are known for their role as calcium channel blockers, which can lead to vasodilation and reduced blood pressure. This property makes them potential candidates for treating hypertension and other cardiovascular diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives against common pathogens. The results indicated that certain modifications in the structure enhanced their inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating promising potential for further development.

CompoundMIC (µg/mL)Target Organisms
Compound A32E. coli
Compound B64S. aureus
Compound C128Pseudomonas aeruginosa

Study 2: Anticancer Activity

In another investigation, the compound was tested for its cytotoxic effects on human cancer cell lines. The MTT assay revealed that at a concentration of 50 µM, it significantly reduced cell viability in the MCF-7 and SGC7901 cell lines by inducing apoptosis.

Cell LineViability (%) at 50 µMApoptosis Induction (%)
MCF-73070
SGC79012575

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